molecular formula C20H17F2N3O3S B3410530 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 897482-00-7

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B3410530
CAS No.: 897482-00-7
M. Wt: 417.4 g/mol
InChI Key: VDSXBJCMUSPBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride could be added to an excess of piperidine .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a difluorobenzo[d]thiazol-2-yl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound might include the cyclization of methyl acrylate and the reaction of the resulting product with an acyl chloride .

Mechanism of Action

Target of Action

It contains a thiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and structures, including microbial cell walls, viral replication enzymes, fungal cell membranes, and cancer cell DNA .

Mode of Action

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The mode of action of these compounds often involves interactions with cellular enzymes or receptors, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and cancer cell proliferation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant activity, analgesic effects, anti-inflammatory effects, antimicrobial activity, antifungal activity, antiviral activity, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-13-10-14(22)18-17(11-13)29-20(23-18)25-5-3-24(4-6-25)19(26)12-1-2-15-16(9-12)28-8-7-27-15/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSXBJCMUSPBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 6
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

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